molecular formula C10H21NO2 B175525 N-methoxy-N-methyloctanamide CAS No. 101858-33-7

N-methoxy-N-methyloctanamide

Cat. No.: B175525
CAS No.: 101858-33-7
M. Wt: 187.28 g/mol
InChI Key: OTGRGVVHWBMTMY-UHFFFAOYSA-N
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Description

N-methoxy-N-methyloctanamide is an organic compound with the molecular formula C10H21NO2 It is a derivative of octanamide, where the nitrogen atom is substituted with a methoxy group and a methyl group

Scientific Research Applications

N-methoxy-N-methyloctanamide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methoxy-N-methyloctanamide can be synthesized through the methylation of N-methoxyacetamide using dimethyl sulfate in the presence of a base such as sodium bicarbonate . The reaction is typically carried out in an aqueous medium, and the pH of the reaction mixture is maintained between 7 and 9 to ensure optimal yield.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methyloctanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides, thiols, and amines are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-methoxy-N-methyloctanamide involves its interaction with specific molecular targets. The methoxy and methyl groups on the nitrogen atom influence its reactivity and binding affinity to various biological molecules. The exact pathways and targets are still under investigation, but it is believed to interact with enzymes and receptors involved in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • N-methoxy-N-methylacetamide
  • N-methoxy-N-methylpropionamide
  • N-methoxy-N-methylbutanamide

Uniqueness

N-methoxy-N-methyloctanamide is unique due to its longer carbon chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs.

Properties

IUPAC Name

N-methoxy-N-methyloctanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-4-5-6-7-8-9-10(12)11(2)13-3/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGRGVVHWBMTMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60144277
Record name Octanohydroxamic acid, N-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60144277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101858-33-7
Record name Octanohydroxamic acid, N-methyl-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101858337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octanohydroxamic acid, N-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60144277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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